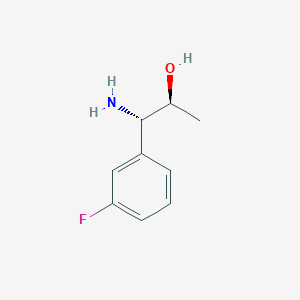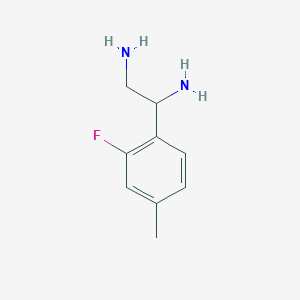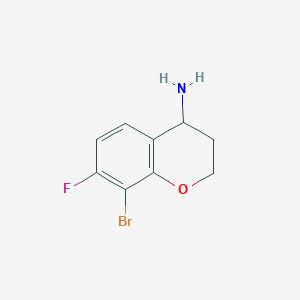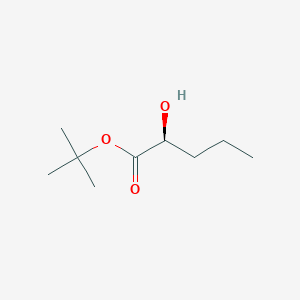
Tert-butyl (S)-2-hydroxypentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The tert-butyl group (also known as 2-methyl-2-propanyl) consists of four carbon atoms and is derived from isobutane. Its unique steric properties make it interesting in both chemistry and biology .
Tert-butyl (S)-2-hydroxypentanoate: is a compound with the chemical formula .
Métodos De Preparación
Synthetic Routes: The synthesis of tert-butyl (S)-2-hydroxypentanoate involves esterification of (S)-2-hydroxypentanoic acid with tert-butanol.
Reaction Conditions: The reaction typically occurs under acidic conditions, using a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis is well-established.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including ester hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl (S)-2-hydroxypentanoate serves as a model compound for studying ester reactivity and stereochemistry.
Biology: Its tert-butyl group mimics bulky substituents in enzymatic reactions, aiding in understanding enzyme mechanisms.
Medicine: Although not directly used in medicine, its derivatives may have applications in drug design.
Industry: Limited industrial applications, but its reactivity inspires synthetic strategies.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application. For example:
- In enzymatic reactions, the tert-butyl group influences substrate binding and catalysis.
- In drug design, it may serve as a pharmacophore or modulate interactions with biological targets.
Comparación Con Compuestos Similares
Uniqueness: The tert-butyl group’s steric hindrance sets this compound apart from simpler esters.
Similar Compounds: Other esters with bulky substituents, such as tert-butyl acetate or tert-butyl benzoate.
Propiedades
Número CAS |
88945-71-5 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-hydroxypentanoate |
InChI |
InChI=1S/C9H18O3/c1-5-6-7(10)8(11)12-9(2,3)4/h7,10H,5-6H2,1-4H3/t7-/m0/s1 |
Clave InChI |
MZPPRWQFUAKFRD-ZETCQYMHSA-N |
SMILES isomérico |
CCC[C@@H](C(=O)OC(C)(C)C)O |
SMILES canónico |
CCCC(C(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




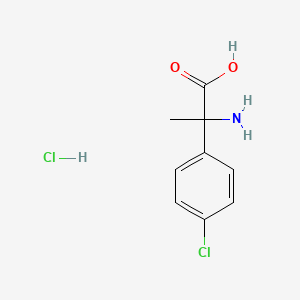


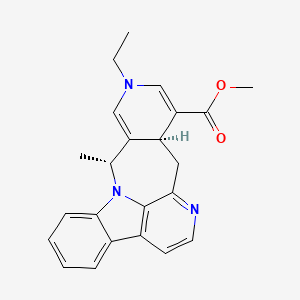
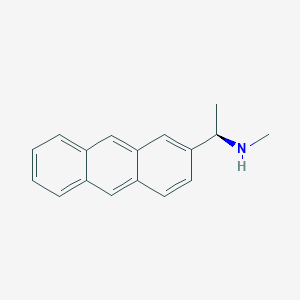
![(2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13044361.png)

![8-(3-Chloro-4-fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13044382.png)
